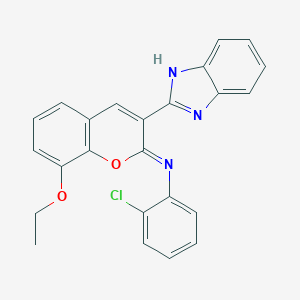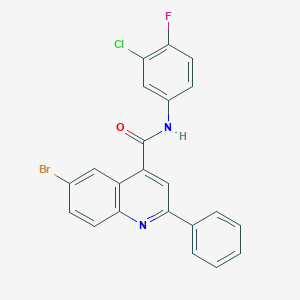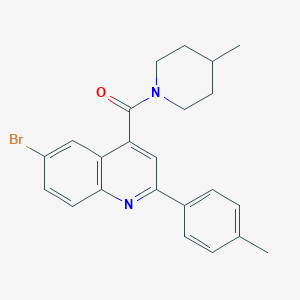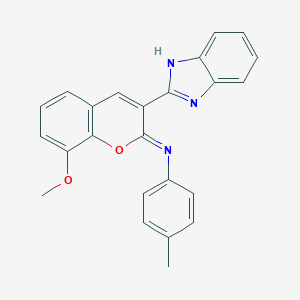
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety fused with a chromene structure, and an amine group substituted with a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common method is the condensation reaction between 1,2-benzenediamine and an appropriate aldehyde to form the benzimidazole core . This is followed by the introduction of the chromene moiety through a cyclization reaction involving ethoxy-substituted precursors. The final step involves the substitution of the amine group with a 2-chlorophenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, including UV-responsive self-healing materials.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzimidazole: A simpler compound with similar biological activities.
1H-indazole: Another heterocyclic compound with comparable structural features.
1H-benzotriazole: Shares the benzimidazole core but with different substituents.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-8-ETHOXY-2H-CHROMEN-2-IMINE is unique due to its combination of a benzimidazole and chromene structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H18ClN3O2 |
|---|---|
Peso molecular |
415.9g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)-8-ethoxychromen-2-imine |
InChI |
InChI=1S/C24H18ClN3O2/c1-2-29-21-13-7-8-15-14-16(23-26-19-11-5-6-12-20(19)27-23)24(30-22(15)21)28-18-10-4-3-9-17(18)25/h3-14H,2H2,1H3,(H,26,27) |
Clave InChI |
YBCZUCYJZJKVHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-acetyl-3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B444519.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444521.png)
![Methyl 4-(4-chlorophenyl)-2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B444525.png)
![N~3~-(4-METHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444526.png)


![2-({[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B444530.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B444531.png)
![ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444532.png)
![ETHYL 4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B444534.png)
![Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444537.png)
![4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(4-PHENYLBUTANOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B444540.png)
![(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444541.png)

